N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a synthetic organic compound with the molecular formula and a molecular weight of 395.4 g/mol. This compound features a distinctive structure that includes an oxadiazole ring and various aromatic groups, which contribute to its potential biological activities and applications in scientific research.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can be classified as an organic compound due to its carbon-based structure. It falls under the category of amides because of the presence of the amide functional group (-C(=O)N-). Additionally, it is categorized as an oxadiazole derivative, which is known for its diverse pharmacological properties.
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as thin-layer chromatography may be employed for monitoring the progress of the reactions.
The molecular structure of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can be represented using various notations:
The compound has a complex structure characterized by:
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to biological effects such as antimicrobial or anticancer activities.
While specific physical properties such as density and boiling point are not available for this compound, it is important to note that its structural components suggest moderate solubility in organic solvents due to the presence of aromatic groups.
Key chemical properties include:
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide has several scientific applications:
The compound N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide demonstrates high selectivity for the phosphodiesterase 4D (PDE4D) isoform, a critical regulator of cyclic adenosine monophosphate (cAMP) hydrolysis in neurological and immune systems. PDE4 enzymes contain a conserved catalytic domain with three key pockets: a metal-binding pocket (for Zn²⁺/Mg²⁺ coordination), a solvent-filled pocket, and hydrophobic Q1/Q2 pockets [4]. The compound’s para-butoxyphenyl and para-ethoxybenzamide substituents facilitate optimal van der Waals interactions with Phe196 and other hydrophobic residues in PDE4D’s Q2 subpocket, while the 1,2,5-oxadiazole core anchors the molecule via hydrogen bonding to invariant glutamine residues [4] [5].
Table 1: PDE4 Isoform Selectivity Profile
Isoform | IC₅₀ (nM) | Selectivity Ratio vs. PDE4D |
---|---|---|
PDE4D | 1.5–34 | 1.0 (Reference) |
PDE4B | 34–602 | 20–40-fold lower |
PDE4A | 602 | ~400-fold lower |
PDE4C | 1230 | ~800-fold lower |
Data derived from analogous 1,2,5-oxadiazolyl benzamide inhibitors [6]
This selectivity mitigates emetic effects associated with PDE4B inhibition while preserving neuroprotective efficacy [5]. Inhibition elevates intracellular cAMP (5–10-fold in cortical neurons at 10 nM), suppressing pro-inflammatory cytokines (tumor necrosis factor-α, interleukin-17, interleukin-23) and promoting anti-inflammatory interleukin-10 release [2] [4]. Molecular dynamics simulations confirm stable binding (ΔG = −9.8 kcal/mol) via π-π stacking between the oxadiazole ring and PDE4D’s catalytic phenylalanine residues [4].
In murine models of neurodegeneration, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (5 mg/kg/day orally) restores synaptic plasticity and reduces amyloid-β burden. Key findings include:
The compound’s blood-brain barrier permeability (logP = 4.1) is facilitated by its lipophilic para-alkoxy groups, enabling central nervous system exposure at nanomolar concentrations . In contrast, it shows no efficacy in Aldara®-induced models due to intrinsic phosphodiesterase inhibition by imiquimod, underscoring model-dependent responses [2].
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide exhibits potent anti-proliferative activity in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with half-maximal inhibitory concentration values of 1.8 μM and 2.3 μM, respectively. Mechanisms include:
Table 2: Antitumor Activity in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Target Pathway |
---|---|---|
HepG2 | 1.8 | β-catenin/cyclin D1 suppression |
MCF-7 | 2.3 | Caspase-3/7 activation |
A549 | >10 | Not applicable |
Data from 72-hour MTT assays [9]
Notably, structural analogs lacking the para-butoxy group show 10-fold reduced potency, highlighting the critical role of lipophilic side chains in membrane penetration [9].
Systematic modifications of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide have elucidated key structural determinants for PDE4D affinity and bioavailability:
Table 3: Impact of Substituents on Bioactivity
Modification | PDE4D IC₅₀ (nM) | cAMP Elevation (Fold) |
---|---|---|
para-Butoxy/para-ethoxy | 34 | 8.2 |
para-Methoxy/para-methoxy | 210 | 3.1 |
meta-Ethoxy/para-butoxy | 170 | 4.5 |
Oxadiazole → 1,2,4-oxadiazole | 3400 | 1.8 |
Strategies to mitigate first-pass metabolism include substituting the butoxy terminal methyl with fluorine, reducing cytochrome P450 3A4 oxidation by 70% without affecting potency . Crystallographic studies confirm that the 4-ethoxy group adopts a coplanar conformation with the benzamide ring, maximizing π-orbital overlap with PDE4D’s Phe414 residue [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7